N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine

PI3K isoform selectivity p110α inhibition kinase profiling

N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine, commonly designated PIK-75, is a synthetic imidazo[1,2-a]pyridine derivative that functions as a potent, ATP-competitive inhibitor of the class I PI3K catalytic isoform p110α and DNA-dependent protein kinase (DNA-PK). First described by Hayakawa et al.

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
Cat. No. B14079804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine
Molecular FormulaC9H9BrN4
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESCNN=CC1=CN=C2N1C=C(C=C2)Br
InChIInChI=1S/C9H9BrN4/c1-11-13-5-8-4-12-9-3-2-7(10)6-14(8)9/h2-6,11H,1H3
InChIKeyXZALZMCQURMBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine (PIK-75): A p110α-Selective PI3K/DNA-PK Inhibitor for Targeted Cancer Research


N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine, commonly designated PIK-75, is a synthetic imidazo[1,2-a]pyridine derivative that functions as a potent, ATP-competitive inhibitor of the class I PI3K catalytic isoform p110α and DNA-dependent protein kinase (DNA-PK) . First described by Hayakawa et al. in 2007, it has become a widely used chemical probe for dissecting PI3K/AKT/mTOR signaling and DNA repair pathways [1].

Why PIK-75 Cannot Be Replaced by Other PI3Kα Inhibitors in Mechanism-Driven Studies


Although multiple PI3Kα inhibitors are commercially available, PIK-75 occupies a unique mechanistic niche. It is the only imidazo[1,2-a]pyridine-based p110α inhibitor that simultaneously potently suppresses DNA-PK (IC50 = 2 nM) [1]. Its binding mode—involving a direct interaction with the non-conserved residue Ser773 in p110α—differs fundamentally from that of other p110α-selective agents such as BYL-719 (Alpelisib) or GDC-0077 (Inavolisib), which target alternative binding pockets [2]. Even among its closest structural congeners (J-32, A-66S), PIK-75 exhibits a unique region-2 binding mechanism that cannot be replicated by simple analog substitution [3].

Head-to-Head Quantitative Differentiation of PIK-75 Against Its Closest Analogs and In-Class PI3Kα Inhibitors


PIK-75 Exhibits a Distinct Isoform-Selectivity Fingerprint Compared to J-32 and A-66S

In a standardized head-to-head enzymatic assay, PIK-75 demonstrated superior p110α potency relative to its direct structural analogs. The IC50 for p110α was 44 nM for PIK-75, compared to 67 nM for J-32 and 75 nM for A-66S [1]. The selectivity window (p110β IC50 / p110α IC50) was 29-fold for PIK-75, 17-fold for J-32, and 224-fold for A-66S [2]. Critically, the molecular basis of selectivity is unique: PIK-75 selectivity is mediated by Ser773 (region 2), whereas A-66S relies on Gln859 (region 1) and J-32 on Lys776/Ile771 [3].

PI3K isoform selectivity p110α inhibition kinase profiling

PIK-75 Is the Only p110α Inhibitor with Potent Dual DNA-PK Activity—Unmatched by BYL-719 or GDC-0077

PIK-75 is a potent dual inhibitor of p110α and DNA-PK. In cell-free assays, it inhibits DNA-PK with an IC50 of 2 nM, which is comparable to its p110α IC50 of 5.8 nM [1]. In contrast, the clinically advanced PI3Kα inhibitors BYL-719 (Alpelisib) and GDC-0077 (Inavolisib) are designed to be highly selective for PI3Kα and show minimal activity against DNA-PK [2]. This dual activity makes PIK-75 uniquely suited for studying the intersection of PI3K signaling and DNA damage repair.

DNA-PK inhibition dual PI3K/DNA-PK targeting cancer DNA repair

PIK-75 Demonstrates In Vivo Antitumor Efficacy in Melanoma Xenograft Models—Validated Against Standard-of-Care BRAF Inhibitors

In a screen of 349 anticancer compounds against melanoma cells, PIK-75 was identified as the 'top active' drug [1]. In mouse xenograft models, PIK-75 in combination with the BRAF inhibitor vemurafenib demonstrated significant tumor growth inhibition associated with increased apoptosis [2]. This in vivo validation in a therapeutically challenging melanoma model provides procurement-grade evidence of biological activity beyond simple enzymatic potency.

in vivo xenograft melanoma PI3K/AKT pathway vemurafenib combination

Structural Optimization to DW09849 Confirms PIK-75 as the Benchmark for Cellular Potency

DW09849—a direct structural analog differing only by an ethyl-for-methyl substitution on the hydrazine moiety—was designed to reduce the off-target effects of PIK-75 [1]. However, DW09849 exhibited elevated IC50 values in proliferation assays compared to PIK-75, meaning that the improved selectivity came at the cost of reduced cellular potency [2]. This trade-off establishes PIK-75 as the more potent parent compound for applications where maximal target engagement is prioritized over selectivity.

PIK-75 analog DW09849 off-target reduction cellular selectivity

Optimal Deployment Scenarios for N-[(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine Based on Verified Differentiation Evidence


Elucidating p110α-Specific Signaling Nodes in Cells Expressing Wild-Type vs. Mutant PI3Kα

PIK-75's potent inhibition of p110α (IC50 = 5.8 nM) combined with its unique Ser773-dependent binding mechanism [3] makes it the preferred chemical probe for dissecting p110α-specific signaling events. Unlike A-66S or J-32, which engage different non-conserved residues, PIK-75 can be used to specifically interrogate region-2-dependent functions of p110α [4].

Investigating the DNA Damage Response via Simultaneous PI3Kα/DNA-PK Blockade

The dual inhibitory profile of PIK-75 (DNA-PK IC50 = 2 nM; p110α IC50 = 5.8 nM) [3] renders it uniquely suitable for studying the crosstalk between PI3K/AKT survival signaling and DNA double-strand break repair. No other commercially available p110α inhibitor (including Alpelisib and Inavolisib) offers this dual activity, making PIK-75 indispensable for synthetic lethality screens and DNA repair pathway analysis [4].

In Vivo Preclinical Proof-of-Concept Studies in Melanoma and Other Solid Tumors

PIK-75 has demonstrated in vivo efficacy in melanoma xenograft models, particularly in combination with BRAF inhibitors such as vemurafenib [3]. This established in vivo track record provides a validated starting point for preclinical efficacy studies, reducing the risk of procuring compounds with unproven in vivo activity [4].

Structure-Activity Relationship (SAR) Studies Centered on the Imidazo[1,2-a]pyridine Scaffold

As the founding member of the imidazo[1,2-a]pyridine class of PI3Kα inhibitors, PIK-75 serves as the essential reference compound for SAR campaigns. The well-characterized impact of the 6-bromo substituent and the methylideneamino linkage on potency and selectivity [3] makes PIK-75 the mandatory control for any medicinal chemistry program aimed at developing next-generation PI3Kα or DNA-PK inhibitors with this scaffold [4].

Quote Request

Request a Quote for N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.